Cas no 5843-65-2 (Higenamine)

Higenamine structure
Higenamine structure
Nome do Produto:Higenamine
N.o CAS:5843-65-2
MF:C16H17NO3
MW:271.311084508896
MDL:MFCD01736979
CID:369275
PubChem ID:114840

Higenamine Propriedades químicas e físicas

Nomes e Identificadores

    • Higenamine
    • 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-
    • 6,7-dihydroxy-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline
    • Demethyl-Coclaurine
    • HigenaMine HydrobroMide Salt
    • HIGENAMINE(P)
    • (+/-)-HIGENAMINE
    • 1-(4-Hydroxybenzyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol
    • 1-(4-Hydroxybenzyl)-1,2,3,4-tetrahydroisochinolin-6,7-diol
    • 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (+-)-
    • Demethyl coclaurine
    • Isoquinolin-6,7-diol, 1,2,3,4-tetrahydro-1-[4-hydroxybenzyl]-
    • (+/-)-Norcoclaurine
    • 1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol
    • Norcoclaurine
    • (+-)-Norcoclaurine
    • (+-)-Demethylcoclaurine
    • (+-)-O-Demethylcoclaurine
    • 1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • (R)-Higenamine
    • (RS)-norcoclaurine
    • (R,S)-Norcoclaurine
    • DL-DEMETHYLCOCLAURINE
    • Coclaurine, O-demethyl-, (+-)-
    • 1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • 6,7-Dih
    • 6,7-ISOQUINOLINEDIOL, 1,2,3,4-TETRAHYDRO-1-((4-HYDROXYPHENYL)METHYL)-
    • NCGC00408795-01
    • BDBM50594953
    • 1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)isoquinoline-6,7-diol
    • HIGENAMINE [WHO-DD]
    • C06346
    • TBV5O16GAP
    • EN300-822192
    • AC-26394
    • WZRCQWQRFZITDX-UHFFFAOYSA-N
    • CS-0018527
    • FS-8108
    • Norcoclaurine;Demethyl-Coclaurine
    • AKOS023077522
    • (+/-)-DEMETHYLCOCLAURINE
    • 5843-65-2
    • CHEMBL19344
    • 1-(4-Hydroxybenzyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol #
    • s3294
    • HY-N2037
    • XH164059
    • SCHEMBL636788
    • 6,7-Dihydroxy-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
    • DTXSID70973974
    • DB12779
    • AMY36791
    • (+/-)-Higenamine - synthetic
    • CHEBI:18418
    • Q5754240
    • UNII-TBV5O16GAP
    • (+-)-1,2,3,4-Tetrahydro-1-((4-hydroxyphenyl)methyl)-6,7-isoquinolinediol
    • (+/-)-Demethylcoclaurine hydrochloride
    • 6,7-dihydroxy-(1R)-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
    • (S)-Norcoclaurine
    • (S)-(-)-Higenamine
    • (R)-Norcoclaurine
    • (+)-Demethylcoclaurine
    • (+/-)-Norcoclaurine hydrochloride
    • BRD-A55204514-003-01-2
    • 1ST40288
    • DB-072479
    • MDL: MFCD01736979
    • Inchi: 1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2
    • Chave InChI: WZRCQWQRFZITDX-UHFFFAOYSA-N
    • SMILES: O([H])C1=C(C([H])=C2C([H])([H])C([H])([H])N([H])C([H])(C([H])([H])C3C([H])=C([H])C(=C([H])C=3[H])O[H])C2=C1[H])O[H]

Propriedades Computadas

  • Massa Exacta: 271.120843g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.2
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Ligações Rotativas: 2
  • Massa monoisotópica: 271.120843g/mol
  • Massa monoisotópica: 271.120843g/mol
  • Superfície polar topológica: 72.7Ų
  • Contagem de Átomos Pesados: 20
  • Complexidade: 317
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Peso Molecular: 271.31

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.317
  • Ponto de Fusão: 242-244°C
  • Ponto de ebulição: 522.4°Cat760mmHg
  • Ponto de Flash: 209.6°C
  • Índice de Refracção: 1.666
  • PSA: 72.72
  • LogP: 2.56170

Higenamine Informações de segurança

  • Condição de armazenamento:Low temperature, ventilation and drying in warehouse

Higenamine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-0018527-20mg
Higenamine
5843-65-2
20mg
$571.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4963-25 mg
Higenamine
5843-65-2 97.67%
25mg
¥5202.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP3034-20mg
Higenamine
5843-65-2 98%
20mg
$30 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP3034-1000mg
Higenamine
5843-65-2 98%
1000mg
$250 2023-09-19
DC Chemicals
DCQ-078-20 mg
Higenamine
5843-65-2 >98%, Standard References Grade
20mg
$280.0 2022-02-28
S e l l e c k ZHONG GUO
S3294-1mg
Demethyl-Coclaurine
5843-65-2 99.00%
1mg
¥1270.67 2023-09-15
eNovation Chemicals LLC
Y1007749-5g
1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
5843-65-2 95%
5g
$400 2024-06-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4963-5 mg
Higenamine
5843-65-2 97.67%
5mg
¥1815.00 2022-04-26
Chemenu
CM117127-5g
6,7-Dihydroxy-1-(4-Hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline
5843-65-2 97%
5g
$439 2021-08-06
Chemenu
CM117127-5g
6,7-Dihydroxy-1-(4-Hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline
5843-65-2 97%
5g
$439 2023-01-06
Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd